molecular formula C21H23NO3 B1327317 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898755-69-6

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No. B1327317
M. Wt: 337.4 g/mol
InChI Key: LBFWDHBDJWEJQV-UHFFFAOYSA-N
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Description

The compound "2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone" is a chemical entity that appears to be related to a class of heterocyclic compounds that have been studied for their unique chemical properties and potential applications. The papers provided focus on similar heterocyclic compounds and their synthesis, molecular structure, and reactivity.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that often include the formation of spirocyclic structures, which are a common motif in medicinal chemistry due to their three-dimensional shape and ability to interact with biological targets. For instance, the first paper describes the reaction of 4-benzoyl-5-phenylfuran-2,3-dione with substituted 2-azaspiro[4.5]decanes, leading to the formation of cyclopentene diones with spirocyclic structures . Although the exact synthesis of "2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone" is not detailed, the methodologies used in these papers could provide insights into possible synthetic routes.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using X-ray diffraction (XRD) analysis, which provides detailed information about the arrangement of atoms within the crystal lattice and the overall geometry of the molecule. The first paper confirms the structure of the synthesized compound through XRD, highlighting the importance of this technique in verifying the expected molecular structure . The molecular structure of the compound would likely be characterized using similar analytical methods.

Chemical Reactions Analysis

The reactivity of these heterocyclic compounds is influenced by the presence of functional groups and the overall molecular framework. The papers suggest that these compounds can undergo various chemical reactions, including recyclization and reactions with guanidines, to form new heterocyclic systems . These reactions are crucial for the modification of the molecular structure and the introduction of new functional groups, which can significantly alter the chemical and biological properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. These properties include solubility, melting point, stability, and reactivity, which are essential for their potential applications. The papers do not provide specific details on the physical and chemical properties of "2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone," but the properties of similar compounds can be inferred. For example, the presence of methoxy and methyl groups can affect the electron distribution and polarity of the molecule, influencing its reactivity and interaction with other molecules .

Scientific Research Applications

Biological and Medicinal Significance

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone, similar to other benzophenone derivatives, has been studied in various scientific contexts due to its unique chemical structure and potential biological activities. While direct studies on this specific compound are limited, insights can be gained by exploring the research conducted on its chemical relatives, primarily focusing on benzophenone derivatives and related compounds.

  • Reproductive Toxicity of Benzophenone Derivatives : Benzophenone-3 (BP-3), a commonly used ultraviolet filter, showed potential reproductive toxicity. In humans, high levels of BP-3 exposure were linked to changes in birth weights and gestational age. In animal models, BP-3 exposure affected reproductive parameters such as sperm density and the estrous cycle. These effects might be due to the endocrine-disrupting capabilities of benzophenone derivatives, altering estrogen and testosterone balance (Ghazipura et al., 2017).

  • Polyisoprenylated Benzophenones (PIBs) in Garcinia Species : PIBs, found in the Garcinia genus, showed significant cytotoxic activity, making them valuable for drug development. Recent advances in understanding the chemistry and pharmacology of PIBs could guide future research and valorization efforts. This indicates the potential biomedical applications of benzophenone derivatives in developing cytotoxic agents for therapeutic uses (Kumar et al., 2013).

  • Ecological Risks of Organic Ultraviolet Filters (OUVFs) : OUVFs, which include benzophenone derivatives, are used in products like sunscreens. Their presence in aquatic environments poses ecological risks. Toxicity testing indicated effects like reproductive, developmental, genetic, and neurological toxicity in aquatic organisms. This highlights the environmental impact of benzophenone derivatives and the need for informed water-quality guidelines (Carve et al., 2020).

  • Use in Dental Composites : Benzophenone derivatives are used as photoinitiators in dental composite resins. Altering the photoinitiator can change biomechanical properties like the degree of conversion, hardness, and biocompatibility of the dental resins. This highlights the importance of benzophenone derivatives in improving the performance and properties of materials used in dentistry (Kowalska et al., 2021).

properties

IUPAC Name

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-20(17-6-2-1-3-7-17)19-9-5-4-8-18(19)16-22-12-10-21(11-13-22)24-14-15-25-21/h1-9H,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFWDHBDJWEJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643742
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

CAS RN

898755-69-6
Record name Methanone, [2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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